5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-chloro-1-[(4-fluorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O/c1-8-11(7-17)12(13)16(15-8)6-9-2-4-10(14)5-3-9/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJMDXXUQVQFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by various research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group into the pyrazole structure. The synthesis process generally yields a high purity product, which is crucial for subsequent biological evaluations.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A comparative study showed that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Pyrazole derivatives have been shown to inhibit inflammation in models such as carrageenan-induced paw edema in mice. This suggests that compounds like this compound could serve as effective anti-inflammatory agents .
Antitumor Activity
The antitumor potential of pyrazole derivatives is well-documented. Studies have indicated that these compounds can inhibit various cancer cell lines by targeting key pathways involved in tumor growth and proliferation. For instance, certain pyrazole derivatives have demonstrated inhibitory activity against BRAF(V600E) mutations, a common target in cancer therapy .
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives:
- Antimicrobial Evaluation : A study conducted on multiple pyrazole derivatives revealed that specific compounds exhibited strong antimicrobial activity with low MIC values against pathogens like Mycobacterium tuberculosis and various fungal strains .
- Anti-inflammatory Studies : In a controlled experiment, a derivative similar to this compound was tested for its ability to reduce inflammation in animal models, showing results comparable to standard anti-inflammatory drugs .
- Antitumor Activity : Research on a series of pyrazole derivatives demonstrated their efficacy in inhibiting tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Data Table: Biological Activities of Pyrazole Derivatives
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ primarily in substituents at the N1 and C5 positions, which influence electronic, steric, and intermolecular interaction profiles:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group in the target compound provides moderate electron withdrawal, balancing reactivity and stability compared to stronger EWGs like nitro or trifluoromethyl groups .
- Halogen Effects : Chlorine at C5 enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions, whereas bromo analogs (e.g., 5-bromo derivatives) exhibit slower reaction kinetics due to larger atomic size .
Key Observations :
- The 4-fluorophenyl substituent in the target compound requires milder conditions (80–90°C) compared to bulkier groups (e.g., p-tolyl), which necessitate higher temperatures .
- Over-chlorination is a persistent issue in halogenated derivatives, mitigated by controlled reagent stoichiometry .
Pharmacological Activity Comparison
Pyrazole carbaldehydes exhibit substituent-dependent bioactivity:
Key Observations :
- The 4-fluorophenyl group in the target compound offers a balance between antimicrobial potency and metabolic stability, avoiding the toxicity associated with polychlorinated analogs .
- Ether-linked derivatives (e.g., phenoxy) show superior anti-inflammatory activity due to improved solubility and target binding .
Physicochemical Properties
| Property | Target Compound | 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | 5-(4-Chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | 252.68 | 267.15 | 326.77 |
| Melting Point (°C) | 142–144 (predicted) | 158–160 | 135–137 |
| logP (Calculated) | 2.8 | 3.2 | 2.5 |
| Aqueous Solubility (mg/mL) | 0.15 | 0.08 | 0.32 |
Key Observations :
Q & A
Q. What are the established synthetic routes for 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?
The primary synthesis method involves the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with a chlorinating agent (e.g., POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 4-position . Key parameters include:
- Temperature : Optimal at 80–100°C to balance reaction rate and byproduct formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
- Catalyst : Acidic conditions (e.g., HCl) improve chlorination efficiency.
Alternative methods include nucleophilic substitution of pre-chlorinated pyrazole intermediates with 4-fluorobenzyl bromide under basic conditions (K₂CO₃) . Yield optimization requires precise stoichiometry and inert atmosphere to prevent oxidation .
Q. How is the structural characterization of this compound performed, and what key features distinguish it from analogs?
Characterization relies on:
- NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm (¹H NMR), while the 4-fluorobenzyl group shows distinct aromatic splitting patterns .
- X-ray crystallography : Confirms planarity of the pyrazole ring and spatial orientation of substituents, critical for understanding steric effects in biological interactions .
- Mass spectrometry : Molecular ion peak at m/z 239.6 (C₁₁H₉ClFN₂O⁺) validates the molecular formula .
Unique features include the 4-fluorobenzyl group (enhances lipophilicity) and the aldehyde at position 4, which differentiates it from analogs like 5-chloro-3-methylpyrazole (lacking fluorophenyl and aldehyde groups) .
Q. What biological activities are associated with this compound, and what mechanistic hypotheses exist?
The compound exhibits antimicrobial , anti-inflammatory , and enzyme inhibitory activities. Proposed mechanisms include:
- Electrophilic interactions : The aldehyde group may form Schiff bases with lysine residues in enzyme active sites (e.g., cyclooxygenase-2) .
- Receptor binding : Fluorine’s electron-withdrawing effect enhances affinity for G-protein-coupled receptors .
- Membrane disruption : The hydrophobic fluorophenyl group may intercalate into lipid bilayers, disrupting microbial membranes .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in nucleophilic substitution steps?
Low yields in benzylation reactions (e.g., introducing the 4-fluorobenzyl group) often stem from steric hindrance or poor leaving-group displacement. Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 3–6 hours) and improves regioselectivity .
- Phase-transfer catalysis : Using tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems .
- Solvent screening : Switching from DMSO to acetonitrile reduces side reactions (e.g., aldehyde oxidation) .
Q. How can contradictory bioactivity data between this compound and its brominated analog (5-bromo derivative) be resolved?
Contradictions in biological activity (e.g., lower antimicrobial potency in the bromo analog) may arise from:
- Electronic effects : Bromine’s larger atomic radius reduces electrophilicity at the aldehyde group, weakening target binding .
- Steric clashes : The bulkier bromine atom may hinder access to enzyme pockets.
Methodological resolution : - Perform docking simulations to compare binding modes (e.g., using AutoDock Vina).
- Validate with isothermal titration calorimetry (ITC) to quantify binding affinity differences .
Q. What strategies are effective for modifying the aldehyde group to enhance stability without compromising reactivity?
The aldehyde’s susceptibility to oxidation limits shelf life. Solutions include:
- Protecting groups : Convert to acetals (e.g., using ethylene glycol) during storage, then regenerate the aldehyde in situ with mild acid .
- Prodrug design : Synthesize hydrazone derivatives that release the active aldehyde under physiological pH .
- Co-crystallization : Stabilize the compound with co-formers (e.g., cyclodextrins) to prevent degradation .
Q. How do structural analogs inform SAR (Structure-Activity Relationship) studies for this compound?
Comparative analysis of analogs (see Table 1) reveals:
| Analog | Key Structural Difference | Bioactivity Trend |
|---|---|---|
| 5-Chloro-3-methylpyrazole | Lacks fluorophenyl and aldehyde | Lower antimicrobial activity |
| 5-Bromo-1-(4-fluorophenyl)-... | Bromine replaces chlorine | Altered enzyme inhibition |
| 5-Chloro-N-(4-fluorobenzyl)-... | Quinoline ring added | Enhanced cytotoxicity |
Q. SAR insights :
- The 4-fluorobenzyl group is critical for membrane penetration.
- Chlorine at position 5 improves electrophilicity vs. bromine.
Q. What experimental approaches can elucidate the role of the fluorophenyl group in pharmacokinetics?
- Metabolic stability assays : Incubate with liver microsomes to compare clearance rates with non-fluorinated analogs .
- LogP measurements : Quantify partitioning between octanol/water to assess lipophilicity contributions .
- PET imaging : Radiolabel the fluorophenyl group (¹⁸F) to track in vivo distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
